molecular formula C12H14Cl2FNO B2604712 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide CAS No. 2411302-03-7

2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide

Cat. No.: B2604712
CAS No.: 2411302-03-7
M. Wt: 278.15
InChI Key: VBKOWOAOFAHTGX-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide is an organic compound with a complex structure, characterized by the presence of chloro, fluoropropyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzylamine with 3-fluoropropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide

Uniqueness

What sets 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide apart from similar compounds is its unique combination of chloro, fluoropropyl, and chlorophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO/c13-8-12(17)16(7-1-6-15)9-10-2-4-11(14)5-3-10/h2-5H,1,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKOWOAOFAHTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CCCF)C(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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